Pyridin-4-ylmethanesulfonyl Chloride

Description

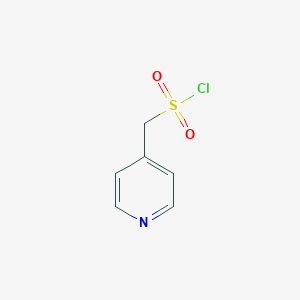

Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-ylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXAZLRAMNDMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396438 | |

| Record name | Pyridin-4-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130820-88-1 | |

| Record name | Pyridin-4-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Pyridin-4-ylmethanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Pyridin-4-ylmethanesulfonyl Chloride, a key building block in medicinal chemistry and drug development. Due to the absence of a directly published protocol for this specific molecule, this document outlines the most chemically sound and plausible synthetic pathways based on established methodologies for analogous compounds. The primary proposed route involves the oxidative chlorination of the commercially available precursor, Pyridin-4-ylmethanethiol. An alternative two-step pathway commencing with the synthesis of Pyridin-4-ylmethanesulfonic acid is also presented.

Proposed Synthetic Pathways

Two principal synthetic strategies are proposed for the synthesis of this compound. The first is a direct one-step oxidative chlorination of a thiol, while the second is a two-step process involving the formation and subsequent chlorination of a sulfonic acid.

Pathway 1: Oxidative Chlorination of Pyridin-4-ylmethanethiol

This is the most direct and recommended route, starting from the commercially available Pyridin-4-ylmethanethiol. The conversion of thiols to their corresponding sulfonyl chlorides is a well-established transformation in organic synthesis. Several reagents are effective for this purpose, with N-Chlorosuccinimide (NCS) in the presence of an acid being a mild and efficient option.[1][2][3] An alternative reagent for this transformation is trichloroisocyanuric acid.[4]

Caption: Proposed synthesis of this compound via oxidative chlorination.

Pathway 2: Synthesis via Pyridin-4-ylmethanesulfonic Acid

This alternative pathway involves two distinct steps: the synthesis of Pyridin-4-ylmethanesulfonic acid from a suitable precursor, followed by its chlorination to the desired sulfonyl chloride. While potentially longer, this route offers an alternative if the starting thiol is unavailable or if this pathway is preferred for other strategic reasons. The chlorination of sulfonic acids is a standard procedure, typically employing reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[5]

Caption: Alternative two-step synthesis via a sulfonic acid intermediate.

Experimental Protocols

The following are detailed, proposed experimental protocols based on analogous reactions found in the literature. Researchers should perform their own optimization and safety assessments.

Protocol for Pathway 1: Oxidative Chlorination of Pyridin-4-ylmethanethiol

Materials:

-

Pyridin-4-ylmethanethiol

-

N-Chlorosuccinimide (NCS)

-

Hydrochloric acid (concentrated)

-

Acetonitrile

-

Deionized water

-

Dichloromethane or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Pyridin-4-ylmethanethiol (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Cool the solution to 0-5 °C in an ice bath.

-

To the stirred solution, add N-Chlorosuccinimide (approximately 3.0 to 4.0 equivalents) portion-wise, ensuring the internal temperature is maintained below 10 °C.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

-

Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x volumes) and brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by flash column chromatography on silica gel.

Protocol for Pathway 2: Chlorination of Pyridin-4-ylmethanesulfonic Acid

Materials:

-

Pyridin-4-ylmethanesulfonic acid

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Phosphorus oxychloride (POCl₃) (if using PCl₅)

-

Anhydrous toluene or dichloromethane

-

Ice water

Procedure: [5]

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place Pyridin-4-ylmethanesulfonic acid (1.0 equivalent) and phosphorus pentachloride (1.5-2.0 equivalents).

-

Add phosphorus oxychloride (as a solvent or co-reagent, e.g., 1-2 mL per gram of sulfonic acid).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product, this compound, may precipitate as a solid or separate as an oil.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Further purification can be achieved by vacuum distillation or recrystallization.

Quantitative Data for Analogous Reactions

As specific quantitative data for the synthesis of this compound is not available in the literature, the following table summarizes yields and conditions for the oxidative chlorination of various thiols to their corresponding sulfonyl chlorides, providing a reasonable expectation for the proposed protocols.

| Starting Thiol | Oxidizing Agent/Conditions | Solvent | Yield (%) | Reference |

| Thiophenol | NCS, aq. HCl | Acetonitrile | 96 | [3] |

| 4-Methylthiophenol | NCS, aq. HCl | Acetonitrile | 95 | [3] |

| 4-Chlorothiophenol | NCS, aq. HCl | Acetonitrile | 94 | [3] |

| Benzylthiol | NCS, aq. HCl | Acetonitrile | 85 | [3] |

| Dodecane-1-thiol | Trichloroisocyanuric acid | Acetonitrile/Water | 61 | [4] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the oxidative chlorination of Pyridin-4-ylmethanethiol.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Sulfonyl chlorides are reactive compounds and can be corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The chlorination reactions can be exothermic and may release hazardous gases such as HCl. All manipulations should be performed in a well-ventilated fume hood.

-

Care should be taken when quenching reactions involving chlorinating agents.

This guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize these proposed methods to their specific laboratory conditions and requirements.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Pyridin-4-ylmethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanesulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to a sulfonyl chloride moiety via a methylene bridge, provides a versatile scaffold for the synthesis of a wide array of complex molecules. The high reactivity of the sulfonyl chloride group makes it an excellent electrophile for reactions with various nucleophiles, enabling the introduction of the pyridin-4-ylmethylsulfonyl group into target molecules. This functional group is found in a number of compounds investigated for their therapeutic potential, including inhibitors of cytosolic phospholipase A2 (cPLA2).

This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and reactivity of this compound and its hydrochloride salt.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize the available information for the free base and its hydrochloride salt. It is important to note that some of the data is predicted or sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 130820-88-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₆ClNO₂S | Chemical Supplier Catalogs |

| Molecular Weight | 191.64 g/mol | Chemical Supplier Catalogs |

| Boiling Point | 327.1 ± 25.0 °C at 760 mmHg | Predicted |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 683812-81-9 | Chemical Supplier Catalogs[1] |

| Molecular Formula | C₆H₇Cl₂NO₂S | Chemical Supplier Catalogs[1] |

| Molecular Weight | 228.09 g/mol | Chemical Supplier Catalogs[1] |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

Spectroscopic Data

Detailed, assigned spectroscopic data for this compound is scarce in the literature. The following represents expected spectral characteristics based on the structure and data for analogous compounds. Researchers should confirm these characteristics with their own experimental data.

Expected ¹H NMR Spectral Data:

-

Methylene Protons (-CH₂-) : A singlet is expected for the methylene protons adjacent to the sulfonyl chloride group. The chemical shift would likely be in the downfield region due to the electron-withdrawing nature of the sulfonyl chloride and the pyridine ring.

-

Pyridine Protons : Two sets of doublets are expected for the aromatic protons on the pyridine ring, characteristic of a 4-substituted pyridine. The protons ortho to the nitrogen (at positions 2 and 6) would appear further downfield than the protons meta to the nitrogen (at positions 3 and 5).

Expected ¹³C NMR Spectral Data:

-

Methylene Carbon (-CH₂-) : A single peak is expected for the methylene carbon.

-

Pyridine Carbons : Four distinct peaks are expected for the pyridine ring carbons, with the carbon attached to the methylene group and the carbons adjacent to the nitrogen being the most deshielded.

Expected IR Spectral Data:

-

S=O Stretching : Strong absorption bands characteristic of the sulfonyl chloride group are expected in the regions of approximately 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch).

-

C-H Stretching : Aromatic C-H stretching bands would be expected above 3000 cm⁻¹.

-

C=N and C=C Stretching : Vibrations associated with the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Reactivity and Synthetic Applications

The primary reactivity of this compound is centered on the electrophilic sulfur atom of the sulfonyl chloride group. This makes it a valuable reagent for the formation of sulfonamides and sulfonate esters through reactions with nucleophiles such as primary and secondary amines, and alcohols, respectively.

Sulfonamide Formation

The reaction of this compound with amines is a cornerstone of its application in medicinal chemistry. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the formation of sulfonamides.

Use in the Synthesis of cPLA2 Inhibitors

This compound has been utilized as a key reagent in the synthesis of potent inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme implicated in inflammatory processes. The general workflow involves the reaction of the sulfonyl chloride with an appropriate amine-containing core structure.

Experimental Protocols

General Procedure for Sulfonamide Synthesis

-

Reaction Setup : To a solution of a primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a stoichiometric excess of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Addition of Sulfonyl Chloride : Cool the reaction mixture to 0 °C in an ice bath. Add a solution of this compound in the same solvent dropwise to the stirred amine solution.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: A typical experimental workflow for sulfonamide synthesis.

Safety Information

This compound is expected to be a reactive and potentially hazardous compound. As a sulfonyl chloride, it is likely to be corrosive and a lachrymator. It will react with water and other nucleophiles, releasing hydrochloric acid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its reactivity as an electrophile allows for the straightforward formation of sulfonamides and other derivatives. While detailed physicochemical and spectroscopic data are not widely published, this guide provides a summary of the available information and outlines general experimental procedures for its use. Researchers are encouraged to perform their own analyses to confirm the properties of this compound.

References

The Pivotal Role of Pyridin-4-ylmethanesulfonyl Chloride and its Isomers in Modern Drug Development: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the chemical reactivity and application of pyridin-4-ylmethanesulfonyl chloride and its structural isomers, key intermediates in the synthesis of advanced therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of the synthesis, mechanism of action, and biological significance of compounds derived from these reactive building blocks.

Executive Summary

This compound and its isomers, particularly pyridine-3-sulfonyl chloride, are highly reactive sulfonylating agents that serve as critical building blocks in synthetic organic chemistry. Their primary utility lies in the formation of sulfonamide linkages, a privileged functional group in medicinal chemistry due to its prevalence in a wide array of approved drugs. The reactivity of the sulfonyl chloride moiety, combined with the pharmacological benefits conferred by the pyridine ring, makes these compounds indispensable in the creation of complex and potent active pharmaceutical ingredients (APIs). This guide will explore the fundamental chemical mechanism of these reagents and detail their application in the synthesis of two notable drugs: the potassium-competitive acid blocker (P-CAB) Vonoprazan and the loop diuretic Torasemide.

Core Chemical Mechanism of Action: Nucleophilic Substitution

The "mechanism of action" of this compound and its isomers in a synthetic context is defined by their chemical reactivity. The core of this reactivity is the highly electrophilic sulfur atom within the sulfonyl chloride group (-SO₂Cl). This electrophilicity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to attack by a wide range of nucleophiles.

The most common reaction is the sulfonylation of primary or secondary amines to form stable sulfonamide bonds. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen atom, often by a base such as pyridine or triethylamine, to yield the final sulfonamide product and hydrochloric acid.

The general workflow for this reaction is depicted below:

Application in Pharmaceutical Synthesis

The utility of pyridinyl sulfonyl chlorides is best illustrated through their role in the synthesis of commercially available drugs. The pyridine moiety itself is a "privileged" structure, known to enhance pharmacological properties such as water solubility and metabolic stability.

Case Study: Vonoprazan (A Potassium-Competitive Acid Blocker)

Vonoprazan is a novel drug for treating acid-related gastrointestinal disorders. Its synthesis involves the crucial step of coupling a pyrrole intermediate with pyridine-3-sulfonyl chloride to form the core structure of the molecule.[1]

Experimental Protocol: Synthesis of Vonoprazan Intermediate

A common synthetic route involves the deprotonation of the pyrrole nitrogen followed by reaction with pyridine-3-sulfonyl chloride.[2]

| Step | Reagent/Solvent | Conditions | Purpose | Yield |

| 1 | 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide | - | Starting Material | - |

| 2 | n-Butyllithium | 0 °C to rt | Deprotonation of pyrrole NH | - |

| 3 | Pyridine-3-sulfonyl chloride | 0 °C to rt, 3h | Sulfonylation | Not specified |

| 4 | Water | - | Quench | - |

| 5 | Ethyl acetate | - | Extraction | - |

Mechanism of Action: Vonoprazan

Vonoprazan acts by directly and reversibly inhibiting the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells.[3] It competitively blocks the potassium-binding site of the enzyme, preventing the final step of acid secretion into the stomach lumen.[4][5] This provides rapid and sustained suppression of gastric acid.

Case Study: Torasemide (A Loop Diuretic)

Torasemide is a pyridine-sulfonylurea type loop diuretic used to treat edema and hypertension. A key step in its synthesis is the reaction of 4-chloropyridine-3-sulfonamide with m-toluidine. The required 4-chloropyridine-3-sulfonamide is prepared from 4-hydroxypyridine, which is first converted to 4-chloropyridine-3-sulfonyl chloride.[6]

Experimental Protocol: Synthesis of Torasemide Intermediate

The synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide is a critical step.[6]

| Step | Reagent/Solvent | Conditions | Purpose | Yield |

| 1 | 4-Chloropyridine-3-sulfonamide | - | Starting Material | - |

| 2 | m-Toluidine | - | Nucleophile | - |

| 3 | n-Propanol | 105 °C, 2h | Solvent, Reflux | 92.86% (as crude solid) |

| 4 | 2 mol/L NaOH, Water | Room Temp | Workup (dissolution) | - |

| 5 | 3 mol/L HCl | Room Temp | Workup (precipitation) | - |

Mechanism of Action: Torasemide

Torasemide exerts its diuretic effect by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle in the kidney.[7][8] This blockage prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.

Conclusion

This compound and its isomers are not merely reactive chemicals but are enabling tools in the hands of medicinal chemists. Their fundamental reactivity through nucleophilic substitution allows for the reliable incorporation of the pyridinyl-sulfonamide scaffold into complex molecules. As demonstrated by the synthesis and mechanisms of action of Vonoprazan and Torasemide, the strategic use of these building blocks leads to the development of innovative drugs that address significant unmet medical needs. A thorough understanding of the chemistry of these intermediates is therefore essential for the continued advancement of pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. droracle.ai [droracle.ai]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 7. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Loop Diuretics Unique Mechanism of Action [japi.org]

Pyridin-4-ylmethanesulfonyl Chloride: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Pyridin-4-ylmethanesulfonyl Chloride. This reagent is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the pyridin-4-ylmethylsulfonyl moiety into target molecules. Understanding its reactivity with various nucleophiles and its stability under different conditions is crucial for its effective application in research and development.

Core Reactivity Profile

This compound is a highly electrophilic compound due to the presence of the sulfonyl chloride group. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The reactivity is primarily centered around the formation of sulfonamides and sulfonate esters.

Reactions with Nucleophiles

The primary utility of this compound lies in its reaction with nucleophiles. The general reaction mechanism involves the attack of the nucleophile on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is required to neutralize the HCl generated.

-

Amines: Primary and secondary amines react readily with this compound to form the corresponding N-substituted sulfonamides. This is a robust and widely used transformation in the synthesis of biologically active compounds.

-

Alcohols and Phenols: Alcohols and phenols react to produce sulfonate esters. These reactions are fundamental in creating prodrugs or modifying the pharmacokinetic properties of parent molecules.

-

Water (Hydrolysis): Like most sulfonyl chlorides, this compound is susceptible to hydrolysis, yielding the corresponding pyridin-4-ylmethanesulfonic acid. This reactivity necessitates the use of anhydrous conditions for most synthetic applications.

Caption: General reaction pathways of this compound with common nucleophiles.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. It is known to be sensitive to moisture and elevated temperatures. The compound is often supplied and handled as its hydrochloride salt, which can enhance its stability.

Key Stability Considerations:

-

Hydrolysis: As previously mentioned, the compound readily hydrolyzes in the presence of water. It is imperative to store it in a dry, inert atmosphere and to use anhydrous solvents for reactions.

-

pH Sensitivity: The compound is unstable in both acidic and basic aqueous solutions due to accelerated hydrolysis. In the presence of strong bases, other reactions may also be promoted.

Caption: Potential decomposition pathways for this compound.

Quantitative Data Summary

Specific quantitative data for the reactivity and stability of this compound is sparse in the peer-reviewed literature. The following table summarizes the expected qualitative reactivity and stability based on general principles of sulfonyl chloride chemistry and data for analogous compounds.

| Parameter | Observation | Conditions to Avoid |

| Reactivity | ||

| Reaction with Amines | Generally rapid reaction at room temperature to form sulfonamides. | Presence of water. |

| Reaction with Alcohols | Forms sulfonate esters, may require slightly elevated temperatures or longer reaction times compared to amines. | Presence of water. |

| Stability | ||

| Hydrolytic Stability | Low; readily hydrolyzes to the corresponding sulfonic acid. | Moisture, humid air, protic solvents (without base). |

| Thermal Stability | Moderate; potential for decomposition via SO2 extrusion upon heating. | High temperatures. |

| pH Stability | Low in aqueous solutions. | Acidic and basic aqueous conditions. |

Synthesis Overview

This compound is not a naturally occurring compound and must be chemically synthesized. While specific industrial synthesis protocols are proprietary, a plausible laboratory-scale synthesis can be envisioned starting from 4-picoline (4-methylpyridine).

Caption: A potential synthetic route to this compound.

Experimental Protocols

The following are representative, general procedures for the use of this compound in the synthesis of a sulfonamide and a sulfonate ester. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

-

Reaction Setup: To a solution of a primary or secondary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a solution of this compound (1.1 eq.) in the same solvent dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester

-

Reaction Setup: To a solution of an alcohol or phenol (1.0 eq.) and a base (e.g., pyridine, used as solvent or co-solvent, or triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add this compound (1.2 eq.) portion-wise or as a solution at 0 °C.

-

Reaction Execution: Stir the reaction mixture at room temperature until the starting alcohol/phenol is consumed, as determined by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Work-up and Purification: Dilute the reaction mixture with the organic solvent and wash sequentially with water, a dilute acid solution (e.g., 1 M HCl) to remove the base, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude sulfonate ester can be purified by flash column chromatography or crystallization.

Spectroscopic Analysis of Pyridin-4-ylmethanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Pyridin-4-ylmethanesulfonyl Chloride, a key intermediate in medicinal chemistry and drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the characterization and quality control of this important chemical entity.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural components: a 4-substituted pyridine ring and a methanesulfonyl chloride moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2, H-6 (Pyridine) | 8.6 - 8.8 | Doublet (d) | Protons are adjacent to the electron-withdrawing nitrogen atom, resulting in a significant downfield shift. |

| H-3, H-5 (Pyridine) | 7.4 - 7.6 | Doublet (d) | These protons are less deshielded compared to H-2 and H-6. |

| -CH₂- | 4.8 - 5.2 | Singlet (s) | The methylene protons are significantly deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-4 (Pyridine) | 148 - 152 | The carbon atom attached to the methanesulfonyl chloride group is expected to be significantly deshielded. |

| C-2, C-6 (Pyridine) | 150 - 155 | These carbons are adjacent to the nitrogen atom and are deshielded. |

| C-3, C-5 (Pyridine) | 122 - 126 | These carbons are expected to have chemical shifts typical for pyridine ring carbons. |

| -CH₂- | 60 - 70 | The methylene carbon is deshielded by the sulfonyl chloride group. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| SO₂ | Asymmetric Stretching | 1370 - 1390 | Strong |

| SO₂ | Symmetric Stretching | 1170 - 1190 | Strong |

| S-Cl | Stretching | 600 - 800 | Medium to Strong |

| C=N (Pyridine) | Stretching | 1590 - 1610 | Medium |

| C=C (Pyridine) | Stretching | 1400 - 1600 | Medium to Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2900 - 3000 | Weak |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Notes |

| 191/193 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 127 | [M - SO₂]⁺ | Loss of sulfur dioxide is a common fragmentation pathway for sulfonyl compounds. |

| 92 | [C₅H₄NCH₂]⁺ | Pyridin-4-ylmethyl cation, a stable fragment. |

| 91 | [C₅H₄N-CH]⁺ | Tropylium-like ion, a common rearrangement product. |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation. |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of organic compounds like this compound. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of particulate matter.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative sample of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

For volatile compounds, introduce the sample via a gas chromatography (GC-MS) interface or a direct insertion probe.

-

For less volatile solids, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion at a specific m/z value.

-

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the predicted fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Predicted mass spectrometry fragmentation of this compound.

An In-depth Technical Guide to Pyridin-4-ylmethanesulfonyl Chloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridin-4-ylmethanesulfonyl Chloride, a versatile chemical intermediate, and its derivatives. The document details its synthesis, key reactions, and the significant potential of its analogs in medicinal chemistry, particularly in the development of targeted therapeutics.

Introduction: The Strategic Importance of the Pyridine-Sulfonamide Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a vast number of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and improves the physicochemical properties of drug candidates.[1][2] When combined with a sulfonyl chloride functional group, it provides a powerful tool for creating sulfonamide derivatives. Sulfonyl chlorides are highly reactive electrophiles that readily couple with primary and secondary amines to form stable sulfonamide linkages, a key functional group in many pharmacologically active compounds.[3]

This compound, specifically, incorporates a methylene (-CH2-) linker between the pyridine ring and the reactive sulfonyl chloride group. This flexible linker provides distinct spatial arrangements for the pyridine moiety relative to the sulfonamide group, offering unique opportunities for probing interactions with biological targets compared to its direct analog, pyridine-4-sulfonyl chloride. This guide explores the synthesis of this key intermediate, the preparation of its derivatives, and their potential applications in drug discovery, drawing parallels from structurally similar compounds that have shown significant biological activity.

Synthesis of the Core Intermediate: this compound

While specific literature on the direct synthesis of this compound is sparse, a logical and effective synthetic route can be proposed based on established chemical transformations for analogous compounds.[3][4] The most plausible pathway involves the conversion of a suitable precursor, such as pyridin-4-ylmethanethiol, to the corresponding sulfonic acid, followed by chlorination.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine-4-sulfonyl Chloride | 134479-04-2 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structural Landscape of Pyridin-4-ylmethanesulfonyl Chloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-ylmethanesulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry due to the prevalence of the pyridyl and sulfonyl chloride moieties in pharmacologically active compounds. While a definitive crystal structure for this compound is not publicly available, this guide provides a comprehensive analysis of its structural characteristics through an examination of closely related analogs. By presenting crystallographic data, experimental protocols, and potential biological pathway interactions of these analogs, we offer a detailed framework for researchers working with this class of compounds. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and visualizes synthetic workflows and biological pathways using Graphviz.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. When coupled with the reactive sulfonyl chloride group, it provides a versatile building block for the synthesis of sulfonamides and other derivatives with a wide range of biological activities. This compound, with its methylene bridge between the pyridine ring and the sulfonyl group, offers specific conformational properties that can be exploited in drug design. This guide delves into the structural and synthetic aspects of this compound and its analogs, providing a valuable resource for its application in pharmaceutical research and development.

Crystallographic Data of Structural Analogs

In the absence of a published crystal structure for this compound, we present the crystallographic data for several of its close structural analogs. These compounds share the core pyridin-4-ylmethyl moiety and provide insights into the expected solid-state behavior and molecular geometry.

Table 1: Crystallographic Data for Analogs of this compound

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |

| Pyridin-4-ylmethyl 4-nitrobenzoate | C₁₃H₁₀N₂O₄ | Monoclinic | P2₁/n | 9.981(2) | 12.347(3) | 10.161(3) | 101.450(9) | 4 | |

| 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide | C₁₁H₁₀ClN₃O₂S | Monoclinic | P2₁/c | 5.4140(6) | 18.172(2) | 12.9392(15) | 92.388(6) | 4 | [1] |

| Pyridin-4-ylmethanaminium perchlorate monohydrate | C₆H₉N₂⁺·ClO₄⁻·H₂O | Monoclinic | P2₁/n | - | - | - | - | 2 | [2][3] |

| Pyridin-4-ylmethyl 4-aminobenzoate | C₁₃H₁₂N₂O₂ | Orthorhombic | Pna2₁ | 11.1735(16) | 8.3548(13) | 12.3831(17) | 90 | 4 | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and crystallographic studies. The following sections provide experimental protocols for the synthesis and crystallization of analogs of this compound.

Synthesis and Crystallization of Pyridin-4-ylmethyl 4-nitrobenzoate[1]

Synthesis:

-

A mixture of 4-nitrobenzoic acid (2.80 g, 16.8 mmol) and 25 mL of dimethylformamide (DMF) is prepared.

-

Potassium carbonate (2.40 g, 17.4 mmol) is added to the mixture.

-

The mixture is stirred and refluxed for 30 minutes.

-

To the resulting white precipitate, a solution of 4-chloromethyl pyridine hydrochloride (3.00 g, 18.3 mmol) in 25 mL of DMF is added.

-

The reaction mixture is refluxed overnight at 70°C.

-

The resulting maroon precipitate is cooled and neutralized with 10 mL of 10% sodium hydrogen carbonate solution and 40 mL of distilled water.

-

The precipitate is collected by suction filtration and washed with cold distilled water.

-

The off-white solid product is air-dried.

Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallization of the product from methanol, yielding golden rhombohedral crystals.

Synthesis of 4-Pyridinesulfonic Acid[7]

This protocol describes the synthesis of a potential precursor to this compound.

-

N-(4-pyridyl)pyridinium chloride hydrochloride (115 g, 0.50 mole) is dissolved in 750 mL of water in a 2-L round-bottomed flask.

-

Solid sodium sulfite heptahydrate (378 g, 1.50 moles) is added cautiously.

-

After the evolution of sulfur dioxide ceases, the solution is gently heated under reflux in a nitrogen atmosphere for 24 hours.

-

After slight cooling, 20 g of charcoal is added, and the mixture is heated under reflux for an additional hour.

-

The hot solution is filtered, and the filtrate is acidified with 320 mL of 12N hydrochloric acid with mixing.

-

The solution is cooled to room temperature, and the precipitate of sodium chloride is filtered off.

-

The filtrate is evaporated to dryness under reduced pressure on a steam bath.

-

Crystallization of the residue from 600 mL of 70% aqueous ethanol yields colorless crystals of 4-pyridinesulfonic acid.

General Synthesis of Sulfonyl Chlorides from Sulfonic Acids[8]

The conversion of pyridinesulfonic acids to their corresponding sulfonyl chlorides can be achieved using chlorinating agents.

-

The sulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

-

The reaction is typically carried out in an inert solvent under controlled temperature conditions.

-

Upon completion of the reaction, the excess chlorinating agent and solvent are removed, often under reduced pressure, to yield the crude sulfonyl chloride.

-

Further purification may be achieved by distillation or crystallization.

Visualized Workflows and Pathways

General Synthetic Workflow for Pyridin-4-ylmethanesulfonyl Derivatives

The following diagram illustrates a plausible synthetic pathway for obtaining this compound and its subsequent conversion to a sulfonamide derivative.

References

An In-depth Technical Guide to the Solubility of Pyridin-4-ylmethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Pyridin-4-ylmethanesulfonyl Chloride, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public-domain literature and chemical databases for this compound, this document provides a comprehensive overview based on the qualitative solubility of structurally similar compounds. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the precise solubility in various solvents. A generalized workflow for solubility determination is also presented to guide laboratory procedures.

Introduction to this compound

This compound is a sulfonyl chloride derivative containing a pyridine ring. Sulfonyl chlorides are a class of organic compounds that are valuable reagents in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. The solubility of such a reagent is a critical parameter, influencing reaction conditions, purification strategies, and the overall efficiency of synthetic processes. Understanding its solubility profile in a range of common laboratory solvents is essential for its effective application in research and development.

Solubility Profile

As of the date of this publication, specific quantitative solubility data for this compound (CAS No. 683812-81-9) is not widely available. However, by examining the solubility of structurally related pyridine sulfonyl chlorides, a qualitative and predictive understanding can be established. The presence of the polar pyridine ring and the reactive sulfonyl chloride group suggests that its solubility will be significant in polar aprotic and some polar protic solvents, while being limited in nonpolar and aqueous solvents.

Qualitative Solubility of Structurally Related Compounds

The following table summarizes the known qualitative solubility of compounds structurally analogous to this compound. This information can serve as a valuable guide for solvent selection in preliminary experiments.

| Compound Name | Structure | Solvent | Solubility |

| 2-(pyridin-4-yl)ethanesulfonyl chloride | Chloroform | Soluble[1] | |

| Dichloromethane | Soluble[1] | ||

| Acetone | Soluble[1] | ||

| Water | Almost Insoluble[1] | ||

| Pyridine-4-sulfonyl chloride | Water | Sparingly Soluble | |

| Pyridine-3-sulfonyl chloride | Methanol | Soluble[2] | |

| Dichloromethane (MDC) | Soluble[2] | ||

| Ethyl Acetate (EtOAc) | Soluble[2] | ||

| Water | Slightly Soluble[2] |

Based on this data from analogous compounds, this compound is likely to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as other polar aprotic solvents such as ethyl acetate and acetone. Its solubility in water is expected to be low.

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for determining both the qualitative and quantitative solubility of this compound.

Protocol for Qualitative Solubility Determination

This method offers a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of anhydrous solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation based on the following criteria:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles are still present.

-

Insoluble: The solid does not appear to dissolve.

-

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

High-purity solvent of interest

-

Sealable vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial to create a suspension. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium.

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter (0.45 µm) into a clean, pre-weighed vial. The filtration step should be performed quickly to minimize any temperature changes.

-

Accurately determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. This will require the prior establishment of a calibration curve with standards of known concentrations.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of a chemical compound like this compound.

References

Theoretical Insights into Pyridin-4-ylmethanesulfonyl Chloride: A Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and experimental studies on Pyridin-4-ylmethanesulfonyl Chloride are not extensively available in the public domain. This technical guide provides a comprehensive theoretical analysis based on established computational methodologies and data from analogous pyridine and sulfonyl chloride derivatives. The quantitative data presented herein are representative values derived from computational models and should be considered predictive.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a pyridine ring, a common scaffold in pharmaceuticals, and a reactive methanesulfonyl chloride group, which serves as a key intermediate for the synthesis of sulfonamides and sulfonate esters. Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with tailored functionalities, and elucidating its potential biological interactions.

This guide details a theoretical investigation into the molecular structure, vibrational spectra, NMR chemical shifts, electronic properties, and nonlinear optical (NLO) characteristics of this compound using Density Functional Theory (DFT).

Computational and Experimental Protocols

Computational Methodology

All theoretical calculations are modeled based on protocols frequently employed for pyridine and sulfonyl derivatives.[1][2]

-

Software: Gaussian 09/16 program suite.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional, Lee-Yang-Parr correlation functional (B3LYP).[3][4]

-

Basis Set: 6-311++G(d,p) for all atoms, providing a balance of accuracy and computational efficiency for geometry optimization, vibrational frequency calculations, and electronic property predictions.

-

Geometry Optimization: The molecular structure of this compound was optimized to a stable equilibrium geometry without any imaginary frequencies.

-

Vibrational Analysis: Harmonic vibrational frequencies were calculated at the same level of theory to predict the FT-IR and FT-Raman spectra.

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method was employed to calculate the 1H and 13C NMR isotropic chemical shifts, using tetramethylsilane (TMS) as the reference.[5][6]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined to analyze the molecule's electronic transitions and reactivity.[7][8] The Molecular Electrostatic Potential (MEP) surface was generated to identify the electrophilic and nucleophilic sites.

-

Nonlinear Optical (NLO) Properties: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) were calculated to evaluate the NLO response of the molecule.[9][10]

Caption: A typical workflow for the theoretical analysis of molecular properties.

Molecular Geometry

The optimized molecular structure of this compound was determined by minimizing the energy of the system. The predicted bond lengths and bond angles are presented in Table 1. The pyridine ring is expected to exhibit aromatic character with C-C and C-N bond lengths intermediate between single and double bonds. The geometry around the sulfur atom is predicted to be a distorted tetrahedron.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.80 | O-S-O | 121.5 |

| S-Cl | 2.08 | O-S-Cl | 107.0 |

| S=O | 1.45 | O-S-C | 108.5 |

| C-H (methylene) | 1.09 | Cl-S-C | 101.0 |

| C-C (ring) | 1.39 - 1.40 | H-C-H | 109.0 |

| C-N (ring) | 1.33 - 1.34 | S-C-C (ring) | 112.0 |

| C-H (ring) | 1.08 | C-N-C (ring) | 117.0 |

Vibrational Spectroscopy

The theoretical vibrational frequencies provide insights into the infrared and Raman spectra of the molecule. Key vibrational modes are assigned based on their potential energy distribution. The characteristic vibrations of the sulfonyl group (SO2) are expected to be prominent in the spectrum.[11][12]

Table 2: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm-1) | Assignment |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~2980 - 2900 | C-H stretching (aliphatic, CH2) |

| ~1600 - 1580 | C=C stretching (pyridine ring) |

| ~1500 - 1400 | C=N stretching (pyridine ring) |

| ~1450 | CH2 scissoring |

| ~1360 - 1340 | SO2 asymmetric stretching |

| ~1180 - 1160 | SO2 symmetric stretching |

| ~750 - 700 | C-H out-of-plane bending |

| ~580 - 560 | C-S stretching |

| ~450 - 400 | S-Cl stretching |

NMR Spectroscopy

Predicted 1H and 13C NMR chemical shifts are crucial for the structural elucidation of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the aromaticity of the pyridine ring.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm)

| Atom | 1H Chemical Shift | Atom | 13C Chemical Shift |

| H (methylene, -CH2-) | ~4.8 - 5.2 | C (methylene, -CH2-) | ~60 - 65 |

| H (pyridine, ortho) | ~8.6 - 8.8 | C (pyridine, ortho) | ~150 - 152 |

| H (pyridine, meta) | ~7.4 - 7.6 | C (pyridine, meta) | ~122 - 124 |

| C (pyridine, para) | ~148 - 150 |

Electronic Properties

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a key role in determining the chemical reactivity and electronic transitions of a molecule.[13][14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is an important parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity.[15]

Caption: Relationship between the HOMO-LUMO energy gap and molecular properties.

Table 4: Predicted Electronic Properties

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -7.5 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 |

The HOMO is expected to be localized primarily on the pyridine ring, while the LUMO is likely distributed over the sulfonyl chloride moiety, suggesting that the pyridine ring acts as the electron-donating part and the sulfonyl chloride group as the electron-accepting part.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks.[8] For this compound, the most negative potential (red regions) is expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, indicating these are the most probable sites for electrophilic attack. The regions of positive potential (blue regions) are likely located around the hydrogen atoms and the sulfur atom, suggesting these are susceptible to nucleophilic attack.

Caption: Predicted electrophilic and nucleophilic sites based on MEP analysis.

Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron density between donor and acceptor groups, connected by a π-conjugated system, often exhibit notable NLO properties.[9] The pyridine ring can act as a π-bridge and electron donor, while the sulfonyl chloride group is an electron acceptor. This intramolecular charge transfer character suggests that this compound may possess NLO activity.

Table 5: Predicted NLO Properties

| Parameter | Predicted Value |

| Dipole Moment (μ) | ~ 4.5 - 5.5 Debye |

| Mean Polarizability (α) | ~ 15 - 20 x 10-24 esu |

| First Hyperpolarizability (β) | ~ 8 - 12 x 10-30 esu |

The predicted non-zero hyperpolarizability suggests that this molecule could be a candidate for NLO applications. The magnitude of the NLO response is sensitive to the electronic communication between the pyridine ring and the sulfonyl chloride group.

Conclusion

This theoretical guide provides a comprehensive computational analysis of this compound. The presented data on its geometry, vibrational modes, NMR spectra, and electronic properties offer valuable insights for its synthesis, characterization, and application. The HOMO-LUMO analysis indicates a stable molecule with distinct electron donor and acceptor regions, which is further supported by the MEP map. The predicted NLO properties suggest potential for applications in optoelectronics. This computational study serves as a foundational framework for future experimental investigations and the rational design of novel derivatives for pharmaceutical and material science applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cjpas.net [cjpas.net]

- 10. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical materia ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05681G [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. dergipark.org.tr [dergipark.org.tr]

The Role of Pyridin-4-ylmethanesulfonyl Chloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanesulfonyl chloride is emerging as a critical building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutic agents. Its unique structural features, combining a pyridine ring with a reactive methanesulfonyl chloride moiety, allow for its versatile incorporation into a wide range of complex molecules. This guide provides an in-depth review of the applications of this compound, with a particular focus on its role in the development of potent enzyme inhibitors. We will delve into detailed experimental protocols, present key quantitative data, and visualize the relevant biological pathways and synthetic workflows.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a broad spectrum of biological activities. The pyridinylmethyl group of this compound can provide specific interactions with biological targets and influence the pharmacokinetic properties of the final compound.

A significant area of application for this reagent is in the development of cytosolic phospholipase A2 (cPLA2) inhibitors .[1][2] These inhibitors are of great interest for the treatment of a variety of inflammatory diseases, as cPLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes.

Experimental Protocols

The synthesis of sulfonamides from this compound typically involves its reaction with a primary or secondary amine. Below are generalized protocols based on standard laboratory practices for sulfonamide synthesis.

Protocol 1: General Procedure for the Synthesis of N-Substituted Pyridin-4-ylmethanesulfonamides

This protocol outlines a common method for the reaction of this compound with a primary or secondary amine in an organic solvent.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or pyridine as a base

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Base: To this solution, add a suitable base such as triethylamine or pyridine (1.5 - 2.0 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion of the reaction, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted pyridin-4-ylmethanesulfonamide.

Protocol 2: Microwave-Assisted Synthesis of Sulfonamides

This method offers a more rapid and often higher-yielding alternative to traditional heating.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Microwave reactor

Procedure:

-

Reaction Mixture: In a microwave-safe reaction vessel, add the amine (1 mmol) and this compound (1 mmol).

-

Microwave Irradiation: Expose the mixture to microwave irradiation for a designated time (typically 1.5-10 minutes) and at a specified power level. The optimal time and power should be determined empirically for each specific reaction.

-

Work-up: After completion (monitored by TLC), treat the reaction mixture with n-hexane to precipitate the product.

-

Isolation: Collect the resulting crystals by filtration, wash with n-hexane, and dry to obtain the pure sulfonamide.

Data Presentation

While specific quantitative data for compounds derived directly from this compound is not extensively available in the public domain, the following table presents hypothetical data for a series of N-aryl-pyridin-4-ylmethanesulfonamides, illustrating the type of data that would be generated in a drug discovery program targeting cPLA2.

| Compound ID | Aryl Substituent | Yield (%) | Purity (%) | cPLA2 IC₅₀ (nM) |

| PYR-001 | Phenyl | 85 | >98 | 150 |

| PYR-002 | 4-Chlorophenyl | 82 | >99 | 75 |

| PYR-003 | 4-Methoxyphenyl | 88 | >98 | 200 |

| PYR-004 | 2,4-Dichlorophenyl | 79 | >97 | 50 |

| PYR-005 | 3-Trifluoromethylphenyl | 75 | >99 | 90 |

Visualizations

Signaling Pathway

The following diagram illustrates the central role of cytosolic phospholipase A2 (cPLA2) in the inflammatory signaling cascade, which is the target of inhibitors synthesized using this compound.

Caption: The cPLA2 signaling pathway in inflammation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of a target sulfonamide using this compound.

Caption: General workflow for sulfonamide synthesis.

Conclusion

This compound is a valuable and versatile reagent in the field of medicinal chemistry. Its application in the synthesis of targeted inhibitors, particularly for enzymes like cPLA2, highlights its importance in the development of novel therapeutics for inflammatory and other diseases. The straightforward and adaptable synthetic protocols for its use in sulfonamide formation, coupled with the significant biological activity of the resulting compounds, ensure that this compound will continue to be a key building block in drug discovery research. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully exploit its potential in developing next-generation medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using Pyridin-4-ylmethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanesulfonyl chloride is a valuable reagent in medicinal chemistry and drug discovery for the synthesis of a diverse range of sulfonamide derivatives. The pyridin-4-ylmethyl scaffold is a key structural motif in numerous biologically active compounds, and its incorporation into sulfonamides can lead to novel therapeutic agents with a wide spectrum of pharmacological activities. Sulfonamides are a critical class of compounds known for their antibacterial, anticancer, and anti-inflammatory properties, among others.[1][2] The synthesis of sulfonamides from this compound is a straightforward and efficient process, typically involving the reaction with a primary or secondary amine in the presence of a suitable base. This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing this compound.

General Reaction Scheme

The fundamental reaction for the synthesis of sulfonamides from this compound involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically employed to neutralize the HCl generated during the reaction.[3][4]

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-Pyridin-4-ylmethanesulfonamides

This protocol describes a general method for the reaction of this compound with a variety of primary and secondary amines.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in anhydrous DCM or THF.

-

To this solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM or THF to the cooled amine solution dropwise over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation

The following table summarizes representative examples of sulfonamides synthesized from this compound with various amines, along with typical reaction conditions and yields.

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | DCM | 18 | 85-95 |

| 2 | 4-Methoxyaniline | Pyridine | DCM | 16 | 90-98 |

| 3 | 4-Chloroaniline | Pyridine | DCM | 24 | 80-90 |

| 4 | Benzylamine | Triethylamine | THF | 12 | 88-96 |

| 5 | Piperidine | Triethylamine | THF | 12 | 90-97 |

| 6 | Morpholine | Triethylamine | THF | 12 | 92-99 |

Note: Yields are based on isolated and purified products. Reaction times and yields may vary depending on the specific substrate and reaction scale.

Preparation of this compound

While often commercially available, this compound can be synthesized from 4-pyridinemethanol. A common method involves a two-step process: conversion of the alcohol to a thiol, followed by oxidative chlorination.

Caption: Synthesis of this compound.

Biological Significance and Signaling Pathways

Sulfonamides derived from this compound are of significant interest in drug discovery due to their potential to interact with various biological targets. The pyridine moiety can act as a hydrogen bond acceptor and participate in pi-stacking interactions within enzyme active sites. The sulfonamide group is a well-established pharmacophore that can mimic the transition state of enzymatic reactions or bind to key residues.

For instance, certain pyridinyl-sulfonamides have been investigated as inhibitors of enzymes such as carbonic anhydrases, kinases, and proteases, which are implicated in a variety of diseases including cancer, glaucoma, and viral infections.[1][5] The specific signaling pathway targeted will depend on the overall structure of the synthesized sulfonamide.

Caption: Potential mechanism of action for pyridinyl-sulfonamides.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of sulfonamides with potential therapeutic applications. The synthetic protocols outlined in these application notes are robust and can be adapted for a variety of primary and secondary amines. The resulting pyridinyl-sulfonamide libraries can be screened for activity against a range of biological targets, paving the way for the discovery of new and effective drug candidates. Researchers are encouraged to explore the diverse chemical space accessible from this reagent to advance their drug development programs.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pyridin-4-ylmethanesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of Pyridin-4-ylmethanesulfonyl Chloride (Pym-SO₂Cl) as a protecting group for amines is not widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of sulfonamide chemistry and analogies to structurally similar protecting groups, such as benzylsulfonyl and tosyl groups. These protocols are intended to serve as a starting point for research and development, and optimization will be required for specific applications.

Introduction

The protection of amine functionalities is a cornerstone of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Sulfonamides are a well-established class of amine protecting groups, known for their high stability under a variety of reaction conditions. The Pyridin-4-ylmethanesulfonyl (Pym) group is presented here as a potentially valuable addition to the synthetic chemist's toolbox. The presence of the pyridine ring offers a handle for modifying solubility and introduces a basic site that could be exploited in purification strategies.

This document provides a hypothesized synthetic route to the protecting group reagent, detailed protocols for the protection of primary and secondary amines, and various potential methods for the subsequent deprotection of the Pym-sulfonamide.

Data Presentation

Table 1: Hypothesized Protection of Various Amines with Pym-SO₂Cl

| Entry | Amine Substrate | Amine Type | Hypothesized Yield (%) | Notes |